
4-溴-2-氯-6-氟苯甲醛
描述
4-Bromo-2-chloro-6-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3BrClFO . It belongs to a class of benzaldehydes and is used in the synthesis of a variety of organic molecules . It is used in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials science compounds .
Synthesis Analysis
The synthesis of 4-Bromo-2-chloro-6-fluorobenzaldehyde involves several steps. 4-Chloro-2-fluoroaniline is synthesized by chloridizing 2-fluoroaniline with NCS (N-chlorosuccinimide), with a yield of 80%. It is then bromized by NBS (N-bromosuccinimide) to afford 2-bromo-4-chloro-6-fluoroaniline, with a yield of 90%. 2-Bromo-4-chloro-6-fluoroaniline is diazotized by sodium nitrite and reacted with formaldoxime to give 2-bromo-4-chloro-6-fluorobenzaldehyde, resulting in a yield of 45% .Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-6-fluorobenzaldehyde can be represented by the InChI code1S/C7H3BrClFO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H . The compound has a molecular weight of 237.45 g/mol . Physical And Chemical Properties Analysis
4-Bromo-2-chloro-6-fluorobenzaldehyde is a solid at room temperature . It has a molecular weight of 237.45 g/mol . The compound has a topological polar surface area of 17.1 Ų .科学研究应用
合成和表征
4-溴-2-氯-6-氟苯甲醛可作为各种化合物的合成起始物或中间体。例如,它已被用于生产活性药物物质(APIs),如AMG 369。由于这些起始物中存在同分异构体杂质,其物理化学性质相似,对药物物质的纯度和最终质量造成了重大挑战。已开发了包括气相色谱(GC)在内的分析方法,以实现对这些杂质的高分辨能力和灵敏度的控制,这对于管理潜在的致突变性杂质(p-GTIs)至关重要 (Shen et al., 2016)。
分析技术和材料表征
先进的分析和光谱技术被用于表征类似于4-溴-2-氯-6-氟苯甲醛的化合物的结构和性质。已进行了涉及X射线衍射、傅里叶变换红外光谱、拉曼光谱和密度泛函理论(DFT)模拟的研究,以了解这些化合物的分子结构、构象偏好和振动性质。例如,通过实验和理论方法探索了2-氟-4-溴苯甲醛的分子结构和振动光谱,提供了有关其构象异构和特征振动频率的见解 (Tursun et al., 2015)。
环境应用
在环境科学中,类似于4-溴-2-氯-6-氟苯甲醛的化合物,如2-氯-6-氟苯甲醛,已被研究用于废水处理。使用XDA-1大孔树脂已显示出显著吸附废水中芳香族氟化合物的效果,导致COD的大量去除,并允许在应用中重新使用处理过的废水,如电镀去晦。这突显了这类化合物在环境修复和污染控制中的潜力 (Xiaohong & Hangzhou, 2009)。
安全和危害
作用机制
Target of Action
Benzaldehydes, the class of compounds to which 4-bromo-2-chloro-6-fluorobenzaldehyde belongs, are known to interact with a variety of biological targets .
Mode of Action
Benzaldehydes can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Benzaldehydes are known to participate in various biochemical reactions, including the formation of schiff base compounds through a condensation reaction .
Result of Action
It has been used in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials science compounds .
生化分析
Biochemical Properties
4-Bromo-2-chloro-6-fluorobenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of benzyl amine-based histamine H3 antagonists, which have serotonin reuptake activity . The interactions between 4-Bromo-2-chloro-6-fluorobenzaldehyde and these biomolecules are crucial for its function in biochemical processes.
Cellular Effects
The effects of 4-Bromo-2-chloro-6-fluorobenzaldehyde on various types of cells and cellular processes are noteworthy. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of compounds for the treatment of cancer, diabetes, and other diseases . These compounds can modulate cellular activities, leading to therapeutic effects.
Molecular Mechanism
At the molecular level, 4-Bromo-2-chloro-6-fluorobenzaldehyde exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, thereby influencing their activity. For instance, it has been used in the synthesis of fluorostilbenes, which have specific binding interactions with target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-chloro-6-fluorobenzaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, the stability of 4-Bromo-2-chloro-6-fluorobenzaldehyde is crucial for its effectiveness in biochemical assays .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-chloro-6-fluorobenzaldehyde vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For instance, the compound has been used in the synthesis of compounds for use as pesticides, herbicides, and fungicides, where dosage is a critical factor in determining efficacy and safety .
Metabolic Pathways
4-Bromo-2-chloro-6-fluorobenzaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s effects on metabolic flux and metabolite levels are significant. For example, it has been used in the synthesis of compounds that modulate metabolic pathways in the treatment of diseases .
Transport and Distribution
Within cells and tissues, 4-Bromo-2-chloro-6-fluorobenzaldehyde is transported and distributed through specific mechanisms. Transporters and binding proteins play a role in its localization and accumulation. The compound’s distribution affects its activity and function in biochemical processes .
Subcellular Localization
The subcellular localization of 4-Bromo-2-chloro-6-fluorobenzaldehyde is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles. This localization influences its interactions with biomolecules and its overall effectiveness in biochemical reactions .
属性
IUPAC Name |
4-bromo-2-chloro-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDZRCPUNFGODD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



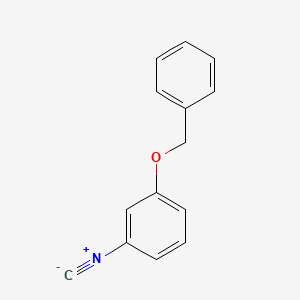
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1380841.png)

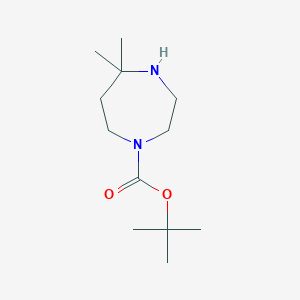

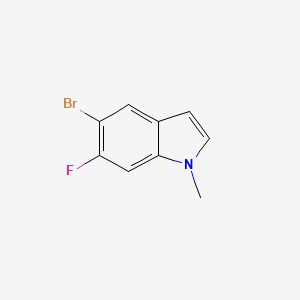

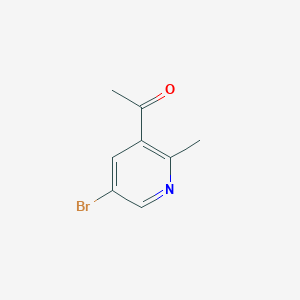
![[4-(2,2,2-Trifluoroethyl)phenyl]methanol](/img/structure/B1380851.png)
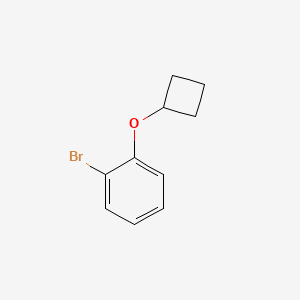
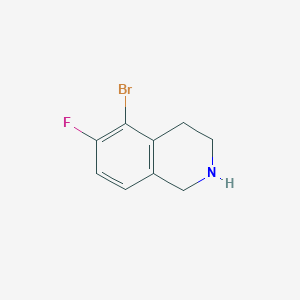

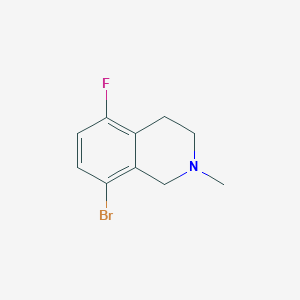
![2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1380861.png)